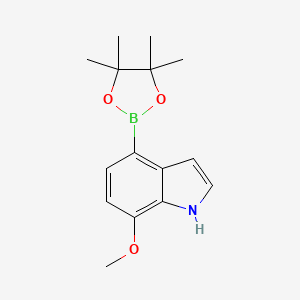

7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 7-methoxyindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

化学反応の分析

Types of Reactions

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Substitution: Nucleophilic substitution reactions can occur at the boron atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronic ester.

科学的研究の応用

Medicinal Chemistry

The compound is primarily studied for its potential as an antimalarial agent. Research indicates that derivatives of indole compounds can effectively inhibit the Plasmodium falciparum CLK3 kinase, which is essential for malaria parasite survival . The boronate ester group in this compound allows for selective binding to the active site of the kinase, facilitating the development of potent inhibitors.

Case Study: Antimalarial Activity

A study focused on the synthesis of various analogues of 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole demonstrated significant antimalarial activity against P. falciparum. The synthesized compounds were evaluated for their efficacy through time-resolved fluorescence energy transfer assays, showing low nanomolar activity against the target kinase .

Cancer Research

Indole derivatives are known to exhibit anticancer properties. The structural motifs within this compound may allow it to interact with various cancer-related targets. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study: Antitumor Activity

In vitro studies have shown that certain indole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Material Science

The unique boronate structure also lends itself to applications in material science. Compounds containing boronate esters are utilized in the development of sensors and as intermediates in organic synthesis due to their ability to form stable complexes with various substrates.

Case Study: Sensor Development

Research has demonstrated that boronate-containing compounds can be used as sensors for detecting phenolic compounds through fluorescence changes upon binding . This application highlights the versatility of the boronate moiety in practical applications.

作用機序

The mechanism of action of 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group .

類似化合物との比較

Similar Compounds

- 7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- 4-Hydroxy-7-methoxyquinoline-6-carboxamide

Uniqueness

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

生物活性

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boron-containing reagents. The specific synthesis pathway can vary based on desired substituents and functional groups.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may interact with cellular pathways involved in cancer proliferation. It has been suggested that indole derivatives can modulate estrogen receptors and influence tumor growth .

- Case Studies : A comparative study on various indole derivatives revealed that specific modifications to the indole structure enhance anticancer efficacy. For example, compounds with methoxy substitutions showed increased potency against cancer cell lines such as HeLa and L1210 .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7-Methoxy Indole Derivative | HeLa | 24 |

| Standard Drug (CA-4) | HeLa | 42 |

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that similar compounds exhibit antimicrobial activity:

- Antibacterial and Antifungal Effects : Research has shown that certain indole derivatives can inhibit bacterial and fungal growth. The mechanism often involves interference with microbial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Notably:

- Substituent Effects : The presence of methoxy groups at specific positions on the indole ring significantly enhances biological activity. For instance, a methyl group at the C–3 position combined with a methoxy group at C–6 resulted in higher antiproliferative activity compared to unsubstituted variants .

Toxicological Profile

Understanding the safety profile of this compound is crucial for potential therapeutic applications:

特性

IUPAC Name |

7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12(18-5)13-10(11)8-9-17-13/h6-9,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDGIPLCIYTFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。